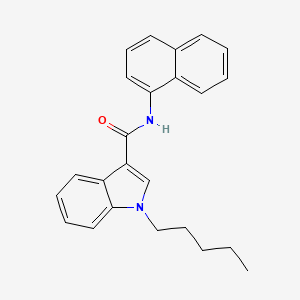

N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide

Übersicht

Beschreibung

N-1-Naphthalenyl-1-pentyl-1H-indol-3-carboxamid, allgemein bekannt als NNEI, ist ein synthetisches Cannabinoid. Es gehört zu einer Klasse von Verbindungen, die so konzipiert sind, dass sie die Wirkungen von Delta-9-Tetrahydrocannabinol, der primären psychoaktiven Komponente von Cannabis, nachahmen. NNEI ist bekannt für seine starke agonistische Aktivität an Cannabinoid-Rezeptoren, insbesondere an Cannabinoid-Typ-1- und -Typ-2-Rezeptoren .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-1-Naphthalenyl-1-pentyl-1H-indol-3-carboxamid beinhaltet typischerweise die Reaktion von 1-Pentyl-1H-indol-3-carbonsäure mit 1-Naphthylamin. Die Reaktion wird in Gegenwart eines Kupplungsgases wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) in einem geeigneten Lösungsmittel wie Dichlormethan durchgeführt .

Industrielle Produktionsmethoden

Die industrielle Produktion von N-1-Naphthalenyl-1-pentyl-1H-indol-3-carboxamid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Dazu gehören die Steuerung der Temperatur, der Reaktionszeit und der Konzentration der Reaktanten. Reinigungsschritte wie Umkristallisation oder Chromatographie werden eingesetzt, um das Endprodukt zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

N-1-Naphthalenyl-1-pentyl-1H-indol-3-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen, wie Amine oder Alkohole, umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene oder Nucleophile unter bestimmten Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion Amine oder Alkohole produzieren kann .

Analyse Chemischer Reaktionen

Types of Reactions

N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

N-1-Naphthalenyl-1-pentyl-1H-indol-3-carboxamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Industrie: Es wird bei der Entwicklung neuer synthetischer Cannabinoide und verwandter Verbindungen eingesetzt.

Wirkmechanismus

N-1-Naphthalenyl-1-pentyl-1H-indol-3-carboxamid übt seine Wirkungen aus, indem es als Agonist an Cannabinoid-Rezeptoren wirkt. Es bindet mit hoher Affinität an Cannabinoid-Typ-1- und -Typ-2-Rezeptoren, was zur Aktivierung dieser Rezeptoren führt. Diese Aktivierung moduliert verschiedene Signalwege, was zu den psychoaktiven und physiologischen Wirkungen der Verbindung führt . Der Wirkmechanismus der Verbindung beinhaltet die Hemmung der Neurotransmitterfreisetzung und die Modulation von Entzündungsprozessen .

Wirkmechanismus

N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide exerts its effects by acting as an agonist at cannabinoid receptors. It binds to cannabinoid type 1 and type 2 receptors with high affinity, leading to the activation of these receptors. This activation modulates various signaling pathways, resulting in the compound’s psychoactive and physiological effects . The compound’s mechanism of action involves the inhibition of neurotransmitter release and modulation of inflammatory processes .

Vergleich Mit ähnlichen Verbindungen

N-1-Naphthalenyl-1-pentyl-1H-indol-3-carboxamid ähnelt anderen synthetischen Cannabinoiden wie:

5-Fluor-NNEI: Ein fluoriertes Analogon mit ähnlicher Rezeptoraffinität, aber unterschiedlichen pharmakokinetischen Eigenschaften.

5-Chlor-NNEI: Ein chloriertes Analogon mit unterschiedlicher chemischer Stabilität und Reaktivität.

MN-18: Ein Indazol-Analogon mit vergleichbarer Rezeptoraktivität, aber unterschiedlichen Stoffwechselwegen.

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren chemischen Eigenschaften, Rezeptoraffinitäten und biologischen Wirkungen, was die Einzigartigkeit von N-1-Naphthalenyl-1-pentyl-1H-indol-3-carboxamid hervorhebt .

Biologische Aktivität

N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide, commonly referred to as NNEI, is a synthetic cannabinoid that has garnered attention due to its psychoactive properties and potential health risks. This article delves into the biological activity of NNEI, examining its pharmacological effects, receptor interactions, and relevant case studies.

Chemical Structure and Synthesis

NNEI belongs to a class of compounds known as indole-derived synthetic cannabinoids. Its structure features a naphthalene moiety attached to a pentyl chain and an indole-3-carboxamide framework. The synthesis of NNEI involves several steps, including the alkylation of indole derivatives and acylation processes that yield the final compound in good yields.

Cannabinoid Receptor Activity

NNEI primarily interacts with the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. Research indicates that NNEI acts as a potent agonist at these receptors:

- CB1 Receptor : NNEI exhibits high affinity for the CB1 receptor with an effective concentration (EC50) ranging from 16 to 43 nM, indicating strong agonistic activity .

- CB2 Receptor : Similarly, it binds to the CB2 receptor with an EC50 between 29 and 216 nM, suggesting its role in modulating immune responses and inflammation .

The binding affinity and agonistic properties of NNEI are comparable to other well-known cannabinoids such as Δ9-THC, which is recognized for its psychoactive effects.

Psychoactive Properties

NNEI has been reported to produce effects similar to those of Δ9-THC, including euphoria, altered perception, and potential anxiolytic effects. However, these effects can vary significantly based on dosage and individual sensitivity. Anecdotal evidence suggests that users may experience intense psychoactive effects leading to adverse reactions in some cases.

Case Studies

One notable case involved a fatal incident attributed to the abuse of NNEI. In this instance, toxicological analysis confirmed the presence of NNEI in the victim's system. The case highlighted the dangers associated with synthetic cannabinoids, particularly regarding their unpredictable potency and potential for overdose .

Comparative Analysis with Other Cannabinoids

To better understand the biological activity of NNEI, it is useful to compare it with other synthetic cannabinoids:

| Compound Name | CB1 EC50 (nM) | CB2 EC50 (nM) | Psychoactive Effects |

|---|---|---|---|

| This compound (NNEI) | 16 - 43 | 29 - 216 | Yes |

| JWH-018 | 40 | 100 | Yes |

| CP55940 | 0.5 | 10 | Yes |

This table illustrates that while NNEI has significant agonistic properties at both CB receptors, its potency is variable compared to other synthetic cannabinoids.

Eigenschaften

IUPAC Name |

N-naphthalen-1-yl-1-pentylindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O/c1-2-3-8-16-26-17-21(20-13-6-7-15-23(20)26)24(27)25-22-14-9-11-18-10-4-5-12-19(18)22/h4-7,9-15,17H,2-3,8,16H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCQNKRMTGVYIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716467 | |

| Record name | N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338925-11-3 | |

| Record name | N-1-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338925-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MN-24 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338925113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MN-24 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FVT9P642K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.